Yttrium fluoride

説明

特性

CAS番号 |

13709-49-4 |

|---|---|

分子式 |

F3Y |

分子量 |

145.90105 g/mol |

IUPAC名 |

yttrium(3+);trifluoride |

InChI |

InChI=1S/3FH.Y/h3*1H;/q;;;+3/p-3 |

InChIキー |

RBORBHYCVONNJH-UHFFFAOYSA-K |

SMILES |

F[Y](F)F |

正規SMILES |

[F-].[F-].[F-].[Y+3] |

他のCAS番号 |

13709-49-4 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Foundational & Exploratory

yttrium fluoride crystal structure and properties

An In-depth Technical Guide to the Crystal Structure and Properties of Yttrium Fluoride (B91410)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium fluoride (YF₃) is an inorganic compound that has garnered significant interest across various scientific disciplines due to its unique optical, thermal, and chemical properties. It serves as a critical material in numerous high-technology applications, including optical coatings, solid-state lasers, and advanced ceramics.[1] For professionals in drug development and medical research, YF₃ is emerging as a valuable material for positron emission tomography (PET) imaging and as a novel antimicrobial agent.[2][3] This guide provides a comprehensive overview of the crystal structure, physicochemical properties, and relevant experimental methodologies associated with this compound.

Crystal Structure

This compound is known to exist in two primary polymorphic forms: a low-temperature orthorhombic phase (β-YF₃) and a high-temperature cubic phase (α-YF₃).

Orthorhombic (β-YF₃) Structure

The most common and stable form of this compound at ambient conditions is the orthorhombic β-YF₃.[4] It crystallizes in the Pnma space group (No. 62).[5] In this structure, the yttrium (Y³⁺) ion is coordinated by nine fluoride (F⁻) ions, forming a distorted tricapped trigonal prism.[1][6] This coordination environment is a key determinant of the material's physical and chemical properties.

Cubic (α-YF₃) Structure

At elevated temperatures, this compound can adopt a cubic crystal structure belonging to the Pm-3m space group (No. 221).[7] In this arrangement, the Y³⁺ ion is bonded to ten F⁻ atoms in a distorted body-centered cubic geometry, with eight shorter and two longer Y-F bond lengths.[7]

Crystallographic Data

The lattice parameters and other key crystallographic data for both primary phases of this compound are summarized in the table below.

| Property | Orthorhombic (β-YF₃) | Cubic (α-YF₃) |

| Crystal System | Orthorhombic | Cubic |

| Space Group | Pnma (No. 62)[5] | Pm-3m (No. 221)[7] |

| Lattice Parameters | a = 6.3537 Åb = 6.8545 Åc = 4.3953 Å[5] | a = 4.12 Å |

| Y³⁺ Coordination Number | 9[5] | 10 (distorted)[7] |

| Y-F Bond Distances | 2.25–2.35 Å[6] | 8 x 2.36 Å (shorter)2 x 2.69 Å (longer)[7] |

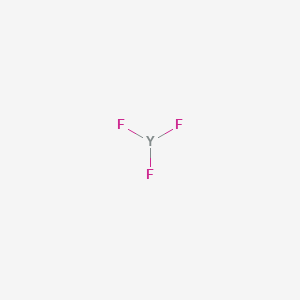

Below is a conceptual representation of the orthorhombic crystal structure of YF₃.

Caption: Coordination of Y³⁺ in Orthorhombic YF₃.

Physical and Chemical Properties

This compound is a white, crystalline solid known for its high melting point and chemical stability.[1] These properties make it suitable for applications requiring robust materials.

Physical Properties

The key physical properties of this compound are summarized below. Note that reported values, particularly for the melting point, can vary depending on the purity and synthesis method of the material.

| Property | Value |

| Appearance | White crystalline powder or solid[1][8] |

| Molar Mass | 145.90 g/mol [5] |

| Density | 4.01 g/cm³[5][9] |

| Melting Point | 1152 °C[8] to 1387 °C[9] |

| Boiling Point | 2230 °C[5] |

| Refractive Index (n_D) | 1.51 at 500 nm[5] |

| Transparency Range | 193 nm to 14,000 nm (UV to IR)[5] |

Chemical Properties

This compound exhibits low reactivity under normal conditions, a crucial attribute for many of its applications.

| Property | Description |

| Solubility | Insoluble in water. Soluble in strong acids, such as perchloric acid.[10] |

| Chemical Stability | Generally non-reactive with water and air under normal conditions. Can react with strong acids or bases.[8] |

| Hygroscopicity | Slightly hygroscopic, meaning it can absorb a small amount of moisture from the air.[10] |

Experimental Protocols

The synthesis and characterization of this compound can be achieved through various methods. The choice of method often dictates the resulting crystal phase, morphology, and particle size.

Synthesis of YF₃ Nanoparticles via Hydrothermal Method

The hydrothermal method is widely used to synthesize crystalline YF₃, particularly in nanoparticle form.[11] It involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

Objective: To synthesize orthorhombic YF₃ nanoparticles.

Materials:

-

Yttrium(III) salt precursor (e.g., Y(NO₃)₃·6H₂O or YCl₃·6H₂O)

-

Fluoride source (e.g., Sodium Fluoride - NaF, or Ammonium Fluoride - NH₄F)[11]

-

Solvent (e.g., deionized water, ethylene (B1197577) glycol)[12][13]

-

Optional: Surfactant/capping agent (e.g., Polyethylene glycol - PEG) to control particle size and aggregation[11]

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Precursor Solution: Dissolve a stoichiometric amount of the yttrium salt precursor in the chosen solvent in a beaker.

-

Fluoride Solution: In a separate beaker, dissolve the fluoride source in the same solvent.

-

Mixing: Slowly add the fluoride solution to the yttrium salt solution under constant stirring to form a precipitate. If a surfactant is used, it is typically added to the yttrium salt solution before mixing.

-

Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined autoclave. Seal the autoclave and heat it in an oven to a specified temperature (e.g., 140-200 °C) for a set duration (e.g., 4-24 hours).[11][13] The temperature and time can be adjusted to control the crystallinity and morphology of the final product.[13]

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the precipitate by centrifugation. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: Dry the final YF₃ powder in a vacuum oven at a low temperature (e.g., 60-80 °C) for several hours.

Characterization by X-Ray Diffraction (XRD)

XRD is the primary technique used to determine the crystal structure, phase purity, and crystallite size of the synthesized this compound.[14]

Objective: To analyze the crystal structure of a synthesized YF₃ powder.

Materials:

-

Synthesized YF₃ powder

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.54 Å)

-

Sample holder

Procedure:

-

Sample Preparation: Finely grind the dried YF₃ powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mounting: Pack the powder tightly into the sample holder, ensuring a flat and level surface.

-

Data Acquisition: Place the sample holder in the diffractometer. Set the instrument parameters, typically scanning over a 2θ range of 10° to 80° with a defined step size and scan speed.

-

Data Analysis:

-

Phase Identification: Compare the obtained diffraction pattern (a plot of intensity vs. 2θ) with standard diffraction patterns from databases (e.g., JCPDS No. 32-1431 for orthorhombic YF₃).[15] Matching the peak positions and relative intensities confirms the crystal structure and phase purity.

-

Lattice Parameter Calculation: Use appropriate software to perform indexing of the diffraction peaks and refine the lattice parameters.

-

Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

-

General Workflow for YF₃ Nanoparticle Synthesis & Characterization

The following diagram illustrates a typical workflow from synthesis to characterization and application testing.

Caption: Workflow for YF₃ Nanoparticle Synthesis and Analysis.

Relevance to Drug Development and Medical Science

While this compound is a versatile industrial material, its applications in the medical field are of particular interest to this audience.

PET Imaging Tracer Synthesis

This compound plays a crucial role in the production of certain PET scanning agents.[2] PET tracers often incorporate the positron-emitting radioisotope fluorine-18 (B77423) (¹⁸F). YF₃ nanoparticles can be used as a platform for efficient ¹⁸F labeling. The process involves an isotopic exchange reaction where stable fluorine in the YF₃ crystal lattice is replaced with radioactive ¹⁸F. The resulting ¹⁸F-labeled YF₃ nanoparticles can then be functionalized with targeting ligands (e.g., antibodies or small molecules) to create specific imaging agents for detecting diseases like cancer.[16]

The diagram below outlines the logical steps in this process.

Caption: Role of YF₃ in PET Tracer Synthesis.

Antimicrobial and Antibiofilm Properties

Recent research has demonstrated that YF₃ nanoparticles possess significant antibacterial and antibiofilm properties against common pathogens like Escherichia coli and Staphylococcus aureus.[3][17] The mechanism is thought to involve the disruption of bacterial cell walls and interference with biofilm formation.[18] Due to its low solubility, YF₃ provides a slow and sustained release of active ions, making it a candidate for coating medical devices, such as catheters, to prevent device-associated infections.[3][19] This presents a promising avenue for developing new strategies to combat antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Yttrium(III) fluoride - Wikipedia [en.wikipedia.org]

- 6. mp-2416: YF3 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Exploring the Physical and Chemical Properties of this compound Powder 20um 99.99% - China chemical material supplier - Suoyi [suoyi-group.com]

- 9. Kurt J. Lesker Company | this compound YF3 Evaporation Process Notes | Enabling Technology for a Better World [lesker.com]

- 10. zegmetal.com [zegmetal.com]

- 11. researchgate.net [researchgate.net]

- 12. Solvothermal Synthesis of YF3:Ce3+ Nanophosphors for Medical Applications | Scientific.Net [scientific.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antibacterial and antibiofilm properties of this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

Synthesis of Yttrium Fluoride Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of yttrium fluoride (B91410) (YF₃) nanoparticles, materials of significant interest in biomedical research and drug development. This document details various synthesis methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols and characterization workflows. Furthermore, it explores the emerging applications of these nanoparticles in antibacterial therapies and photodynamic cancer treatment, including the relevant signaling pathways.

Introduction to Yttrium Fluoride Nanoparticles

This compound (YF₃) nanoparticles are inorganic crystalline materials that have garnered considerable attention due to their distinct physicochemical properties at the nanoscale.[1] These properties, including high thermal stability, chemical inertness, and unique optical and magnetic characteristics, make them promising candidates for a range of applications, from advanced phosphors to biomedical imaging and therapeutic agents.[1][2] When doped with lanthanide ions, YF₃ nanoparticles can exhibit upconversion and downconversion luminescence, enabling their use in bioimaging and as nanotransducers for photodynamic therapy (PDT).[3][4] Their low solubility in aqueous environments also contributes to their potential as long-acting antimicrobial and antibiofilm agents.[5]

The ability to control the size, shape, and crystallinity of YF₃ nanoparticles is crucial for optimizing their performance in these applications. This guide delves into the core synthesis techniques that allow for such control.

Core Synthesis Methodologies

Several methods have been developed for the synthesis of this compound nanoparticles, each offering distinct advantages in controlling particle characteristics. The most common techniques include co-precipitation, hydrothermal/solvothermal synthesis, reverse micelle, sonochemical synthesis, and thermal decomposition.

Co-precipitation Method

Co-precipitation is a widely used, straightforward, and scalable method for synthesizing YF₃ nanoparticles.[6] It involves the simultaneous precipitation of yttrium and fluoride ions from a solution upon the addition of a precipitating agent. The subsequent calcination of the precursor yields the final nanoparticle product.[6]

Experimental Protocol: Co-precipitation Synthesis

-

Precursor Solution Preparation: Prepare an aqueous solution of a soluble yttrium salt, such as yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O).[6]

-

Precipitation: While vigorously stirring, add a fluoride source, such as ammonium (B1175870) fluoride (NH₄F) or hydrofluoric acid (HF), to the yttrium salt solution. The immediate formation of a white precipitate of this compound precursor is observed.[7]

-

Aging: Allow the precipitate to age in the mother liquor for a specified period, which can influence the crystallinity and size of the particles.

-

Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.[6]

-

Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 60-80 °C) to remove the solvent.

-

Calcination (Optional): If a precursor such as yttrium oxalate (B1200264) was formed, a subsequent calcination step at a higher temperature (e.g., 450-650 °C) is required to decompose the precursor and form crystalline YF₃ nanoparticles.[6]

Hydrothermal/Solvothermal Method

Hydrothermal and solvothermal synthesis are versatile methods for producing highly crystalline nanoparticles with controlled morphology.[8][9] These methods involve a chemical reaction in a closed system (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal).

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Solution Preparation: Dissolve a yttrium salt (e.g., yttrium nitrate or yttrium chloride) and a fluoride source (e.g., sodium fluoride or ammonium fluoride) in deionized water or a suitable solvent like ethylene (B1197577) glycol.[9][10] A surfactant, such as polyethylene (B3416737) glycol (PEG), can be added to control particle growth and prevent agglomeration.

-

Autoclave Treatment: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180 °C) for a defined duration (e.g., 6-24 hours).[2][10]

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the resulting precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in an oven.[10]

A variation of this is the Microwave-Assisted Hydrothermal method , which utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing the synthesis time.[11][12]

Reverse Micelle (Microemulsion) Method

The reverse micelle method is a powerful technique for producing monodisperse nanoparticles with precise size control.[1][8] This method utilizes a water-in-oil microemulsion, where nanosized water droplets, stabilized by a surfactant, act as nanoreactors.

Experimental Protocol: Reverse Micelle Synthesis

-

Microemulsion Preparation: Prepare two separate water-in-oil microemulsions. The oil phase is typically a nonpolar solvent like cyclohexane, and a non-ionic surfactant such as Igepal CO-520 is used as the stabilizer.[8]

-

Microemulsion A: Disperse an aqueous solution of a yttrium salt (e.g., YCl₃) in the oil/surfactant mixture.

-

Microemulsion B: Disperse an aqueous solution of a fluoride source (e.g., NH₄HF₂) in a separate oil/surfactant mixture.

-

-

Mixing and Reaction: Mix the two microemulsions under vigorous stirring. The collision and fusion of the aqueous nanodroplets initiate the precipitation of YF₃ nanoparticles within the micelles.[8]

-

Particle Recovery: The nanoparticles can be recovered by adding a polar solvent like acetone (B3395972) or ethanol to break the microemulsion, followed by centrifugation.

-

Washing and Drying: Wash the collected nanoparticles to remove residual surfactant and byproducts, and then dry them.

Sonochemical Method

Sonochemical synthesis utilizes the energy of high-frequency ultrasound waves to induce chemical reactions. The collapse of acoustic cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, driving the formation of nanoparticles.[5][13]

Experimental Protocol: Sonochemical Synthesis

-

Reaction Mixture: Prepare an aqueous solution containing a yttrium precursor, such as yttrium (III) acetate (B1210297) tetrahydrate, and a fluoride source, like hydrofluoric acid.[5]

-

Ultrasonic Irradiation: Immerse an ultrasonic probe into the solution and irradiate it with high-intensity ultrasound at a specific frequency (e.g., 20 kHz) for a set duration.[13]

-

Collection and Purification: After the sonication, collect the formed precipitate by centrifugation.

-

Washing and Drying: Wash the product with deionized water and ethanol to remove impurities and then dry it.

Thermal Decomposition Method

Thermal decomposition involves heating a precursor compound to a temperature at which it decomposes to form the desired nanoparticles.[10][14] The choice of precursor and the decomposition conditions are critical in determining the final product's characteristics. For this compound, a suitable precursor is yttrium trifluoroacetate (B77799).[8][14]

Experimental Protocol: Thermal Decomposition of Yttrium Trifluoroacetate

-

Precursor Synthesis: Synthesize yttrium trifluoroacetate by reacting yttrium oxide or yttrium carbonate with trifluoroacetic acid.

-

Decomposition: Place the yttrium trifluoroacetate precursor in a furnace. Heat the precursor under a controlled atmosphere (e.g., air or an inert gas) to the decomposition temperature, which for yttrium trifluoroacetate is around 310 °C to form this compound.[8][14]

-

Cooling and Collection: After holding at the decomposition temperature for a sufficient time, cool the furnace to room temperature and collect the resulting YF₃ nanoparticle powder.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from various studies on the synthesis of this compound and related yttrium-based nanoparticles, providing a comparative overview of the different methodologies.

Table 1: Synthesis of this compound Nanoparticles

| Synthesis Method | Yttrium Precursor | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Particle Size (nm) | Morphology |

| Co-precipitation | Y(NO₃)₃·6H₂O | NH₄F | Water | Room Temp | - | - | Agglomerates |

| Hydrothermal | Y(NO₃)₃·6H₂O | NaF | Water/PEG | 140-180 | 12-24 | 20-50 | Nanospindles, Nanobundles |

| Microwave-Hydrothermal | Y(NO₃)₃·6H₂O | NH₄F | Water | 140 | 1 | - | Rod-like |

| Reverse Micelle | YCl₃ | NH₄HF₂ | Cyclohexane | Room Temp | - | 6-50 | Amorphous spheres |

| Reverse Micelle (modified) | YCl₃ | NH₄HF₂ | Cyclohexane | Room Temp | - | 25-350 | Hexagonal/triangular single crystals |

| Sonochemical | Y(CH₃COO)₃·4H₂O | HF | Water | - | 1 | 50-360 (length) | Needle-shaped |

| Thermal Decomposition | Y(CF₃COO)₃ | - | - | 310 | - | - | - |

Table 2: Synthesis of Yttrium Oxide Nanoparticles (for comparative purposes)

| Synthesis Method | Yttrium Precursor | Precipitating Agent/Solvent | Temperature (°C) | Time (h) | Particle Size (nm) | Morphology | Reference |

| Co-precipitation | Yttrium Nitrate Hexahydrate | Ammonium Hydroxide | RT (reaction), 450-650 (calcination) | 1-4 (calcination) | 7-21 | Semispherical | [6] |

| Hydrothermal | Yttrium Nitrate Hexahydrate | Potassium Hydroxide | 180 | 6 | 34-58 | Cubic | [6] |

| Hydrothermal | Yttrium Chloride, HMTA | Water | 180 | 24 | Not specified | Nanocubes | [2] |

| Thermal Decomposition | Y₂(C₂O₄)₃·10H₂O | - | 550 | - | - (65 m²/g surface area) | - | [14] |

Experimental Workflows and Characterization

The synthesis of this compound nanoparticles is typically followed by a series of characterization techniques to determine their physicochemical properties.

Workflow for Nanoparticle Synthesis and Characterization

Caption: A general workflow for the synthesis and characterization of this compound nanoparticles.

Biomedical Applications and Signaling Pathways

This compound nanoparticles are being actively investigated for various biomedical applications, primarily due to their low toxicity and unique physical properties.

Antibacterial and Antibiofilm Activity

YF₃ nanoparticles have demonstrated significant antibacterial properties against common pathogens like Escherichia coli and Staphylococcus aureus.[5] The antimicrobial activity is believed to stem from a combination of factors, including the release of fluoride ions and the physical interaction of the nanoparticles with the bacterial cell membrane.

Proposed Antibacterial Mechanism of Fluoride

Fluoride ions can disrupt bacterial metabolism through several mechanisms:[15]

-

Enzyme Inhibition: Fluoride can directly inhibit key metabolic enzymes, such as the glycolytic enzyme enolase.[15]

-

Proton Motive Force Disruption: In an acidic environment, fluoride can enter the bacterial cell as hydrofluoric acid (HF). Inside the neutral cytoplasm, HF dissociates, releasing F⁻ and H⁺ ions. The accumulation of protons acidifies the cytoplasm and disrupts the proton motive force, which is essential for ATP synthesis and transport processes.[15]

-

ATPase Inhibition: Fluoride can form metal-fluoride complexes (e.g., AlF₄⁻) that inhibit proton-translocating F-ATPases, further impairing the cell's ability to maintain its internal pH.[15]

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. mdpi.com [mdpi.com]

- 3. sketchviz.com [sketchviz.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial and antibiofilm properties of this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evolution of yttrium trifluoroacetate during thermal decomposition | Semantic Scholar [semanticscholar.org]

- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial actions of fluoride for oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Optical Properties of Yttrium Fluoride Thin Films

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the optical properties of yttrium fluoride (B91410) (YF₃) thin films, a material of significant interest for various optical applications due to its broad transparency range, low refractive index, and environmental stability. This document details the deposition processes, experimental protocols for characterization, and key optical constants, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development who may utilize advanced optical coatings in their work.

Introduction

Yttrium fluoride (YF₃) is a versatile optical material widely used in the fabrication of thin-film coatings.[1] Its favorable characteristics, including a wide transparency range from the ultraviolet (UV) to the mid-infrared (MIR) spectrum, make it an excellent candidate for applications such as anti-reflection coatings, high-reflection mirrors, and interference filters.[1][2] Notably, YF₃ serves as a viable, non-radioactive substitute for thorium fluoride (ThF₄) in IR optical systems.[2][3][4] The optical properties of YF₃ thin films are intrinsically linked to the deposition methodology and process parameters, which influence the film's microstructure, density, and ultimately, its refractive index and absorption characteristics.

Deposition Techniques and Methodologies

The fabrication of high-quality YF₃ thin films can be achieved through several vacuum deposition techniques. The choice of method significantly impacts the resulting film's optical and mechanical properties.

Electron Beam Evaporation (EBE)

Electron beam evaporation is a prevalent method for depositing YF₃ thin films.[1] This technique involves the bombardment of YF₃ source material with a high-energy electron beam in a high-vacuum environment, causing it to evaporate and subsequently condense on a substrate.

Experimental Protocol for Electron Beam Evaporation:

-

Substrate Preparation: Substrates, such as silicon wafers or glass, are meticulously cleaned to remove any surface contaminants that could affect film adhesion and quality.

-

Source Material: High-purity (e.g., 99.99%) YF₃ granular material is placed in a suitable crucible, such as molybdenum or tantalum.[3]

-

Vacuum Chamber Preparation: The substrates and crucible are loaded into a vacuum chamber, which is then evacuated to a base pressure of approximately 5x10⁻⁵ Pa or lower.[5]

-

Deposition Parameters:

-

An electron beam with a high voltage (e.g., 7 kV) is directed at the YF₃ source material.[1]

-

The deposition rate is carefully controlled, typically in the range of 0.2 to 1.5 nm/s.[1][6]

-

The substrate temperature can be varied, with temperatures around 150°C being common to produce dense films with low water absorption.[6] Higher temperatures can lead to the formation of crystalline layers and increased light scattering.[6]

-

-

In-situ Monitoring: The thickness of the growing film is monitored in real-time using a quartz crystal monitor.

-

Post-Deposition: After the desired thickness is achieved, the electron beam is shut off, and the chamber is allowed to cool before venting to atmospheric pressure.

Thermal Evaporation

Thermal evaporation is another common technique where YF₃ is heated in a resistive boat (e.g., molybdenum or tantalum) until it evaporates and coats the substrate.[3][6]

Experimental Protocol for Thermal Evaporation:

-

Substrate and Source Preparation: Similar to EBE, substrates are cleaned, and high-purity YF₃ granules are placed in a resistive boat.

-

Vacuum Deposition: The system is evacuated to a high vacuum.

-

Heating and Deposition:

-

A high electrical current is passed through the boat, heating the YF₃ to its evaporation temperature (approximately 1200–1400 °C).[2][6]

-

The deposition rate is controlled by adjusting the current and is typically maintained between 0.8 and 1.5 nm/s.[2][6]

-

Substrate temperature is often kept between 100-175 °C.[2][6]

-

-

Process Completion: The process concludes with cooling and venting of the chamber.

Ion-Assisted Deposition (IAD)

Ion-assisted deposition is a refinement of EBE or thermal evaporation that involves bombarding the growing film with a low-energy ion beam. This process enhances film density, improves adhesion, and reduces water absorption, leading to more stable optical properties.[7]

Experimental Protocol for Ion-Assisted Deposition:

-

Primary Deposition: The initial steps are identical to either EBE or thermal evaporation.

-

Ion Bombardment: During film growth, an ion source (e.g., a Kaufman ion source) directs a beam of ions (typically argon) at the substrate.

-

Ion Beam Parameters:

-

The ion energy and current density are critical parameters. For example, an ion energy of 300 eV and a current density of 30-50 µA/cm² can be used.[6]

-

-

Benefits: IAD produces durable and adherent films, even at greater thicknesses (>1.5 µm), on various substrates like glass, fused silica, silicon, and germanium.[2][6] The resulting films are stable in humid environments.[6]

Radio Frequency (RF) Magnetron Sputtering

RF magnetron sputtering involves bombarding a YF₃ target with energetic ions from a plasma, which ejects or "sputters" YF₃ molecules that then deposit onto the substrate. This method is known for producing dense films.[5]

Experimental Protocol for RF Magnetron Sputtering:

-

Target and Substrate Setup: A YF₃ ceramic target and the desired substrates (e.g., germanium wafers) are placed in a sputtering chamber.[5]

-

Vacuum and Gas Environment: The chamber is evacuated to a base pressure (e.g., 5x10⁻⁵ Pa) and then backfilled with a sputtering gas, typically Argon, to a working pressure of around 1.0 Pa.[5]

-

Sputtering Process:

-

Pre-sputtering: Before deposition, the target is often pre-sputtered for a period (e.g., 10 minutes) with a shutter protecting the substrate to clean the target surface.[5]

Characterization of Optical Properties

The optical properties of YF₃ thin films are primarily determined by their refractive index (n) and extinction coefficient (k). These parameters are wavelength-dependent and are measured using various optical techniques.

Experimental Protocol for Optical Characterization:

-

Spectrophotometry:

-

A spectrophotometer is used to measure the transmittance and reflectance of the YF₃ thin film over a specific wavelength range.

-

From the transmission and reflection spectra, the refractive index, extinction coefficient, and film thickness can be calculated using various models and algorithms.[8][9][10]

-

-

Spectroscopic Ellipsometry:

-

This technique measures the change in polarization of light upon reflection from the thin film surface.[1]

-

Ellipsometry provides highly accurate measurements of both refractive index and extinction coefficient, as well as film thickness.[1]

-

Measurements are typically taken at multiple angles of incidence to improve the accuracy of the optical model.[1]

-

-

Data Analysis:

-

The raw data from spectrophotometry or ellipsometry is fitted to a dispersion model, such as the Sellmeier or Cauchy model, to determine the optical constants as a function of wavelength.[1]

-

Quantitative Data on Optical Properties

The following tables summarize the key optical properties of YF₃ thin films deposited under various conditions, as reported in the literature.

Table 1: Refractive Index of YF₃ Thin Films at Different Wavelengths

| Deposition Method | Substrate Temperature (°C) | Wavelength (nm) | Refractive Index (n) | Reference |

| Electron Beam Evaporation | Not Specified | 550 | 1.48 - 1.52 | [3] |

| Electron Beam Evaporation | Room Temperature | 550 | 1.259 (for 10.8 nm thick film) | [1] |

| Electron Beam Evaporation | Not Specified | 550 | 1.497 (for 1079.0 nm thick film) | [1] |

| Thermal Evaporation | 280 | 600 | 1.53 | [11] |

| Not Specified | Not Specified | 500 | ~1.51 | [2] |

| Thermal Evaporation | 280 | 4000 | 1.48 | [11] |

| Not Specified | Not Specified | 10000 | ~1.37 | [2] |

| Thermal Evaporation | 280 | 10000 | 1.3 | [11] |

| Electron Beam Evaporation | Not Specified | 10000 | 1.28 - 1.42 | [3] |

Table 2: Influence of Deposition Parameters on Refractive Index at 550 nm

| Deposition Method | Film Thickness (nm) | Refractive Index (n) | Key Observation | Reference |

| Electron Beam Evaporation | 10.8 | 1.259 | Refractive index increases with thickness. | [1] |

| Electron Beam Evaporation | 37.4 | 1.423 | [1] | |

| Electron Beam Evaporation | 76.7 | 1.470 | [1] | |

| Electron Beam Evaporation | 1079.0 | 1.497 | Approaches bulk value for thicker films. | [1] |

Table 3: Transparency Range of YF₃ Thin Films

| Deposition Method | Wavelength Range | Key Features | Reference |

| Not Specified | 200 nm - 12 µm | Wide transparency from UV to MIR. | [2] |

| Electron Beam Evaporation | 190 nm - 12 µm | Good transparency with some water absorption bands. | [3] |

| Ion Beam Sputtering | 0.3 µm - 12.5 µm | Stable IR properties with reduced water absorption. | [12] |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the deposition and characterization processes for YF₃ thin films.

Caption: Workflow for YF₃ thin film deposition and characterization.

Caption: Relationship between different YF₃ deposition techniques.

Conclusion

This compound thin films are a critical component in modern optical systems, offering excellent performance across a broad spectral range. The choice of deposition technique and the precise control of process parameters are paramount in tailoring the optical properties to meet the demands of specific applications. This guide provides a foundational understanding of the deposition methodologies, characterization protocols, and key optical data for YF₃ thin films, serving as a valuable resource for researchers and professionals in the field. The continued investigation into advanced deposition techniques like ion-assisted processes will further enhance the quality and performance of these versatile optical coatings.

References

- 1. OPG [opg.optica.org]

- 2. emdgroup.com [emdgroup.com]

- 3. mds.umicore.com [mds.umicore.com]

- 4. svc.org [svc.org]

- 5. Researching | Large Thickness this compound Thin Films Deposited at Room Temperature [researching.cn]

- 6. merckgroup.com [merckgroup.com]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the optical constants of a thin film from transmittance measurements of a single film thickness [opg.optica.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

An In-depth Technical Guide to the Solubility of Yttrium Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of yttrium fluoride (B91410) (YF₃) in a variety of solvents. Understanding the solubility characteristics of this inorganic compound is crucial for its application in diverse fields, including materials science, optical coatings, and potentially in specialized pharmaceutical formulations. This document compiles quantitative data, details experimental protocols for solubility determination, and presents a visual representation of the general solubility trends.

Quantitative Solubility Data

The solubility of yttrium fluoride is highly dependent on the nature of the solvent, temperature, and the presence of other coordinating species. The following tables summarize the available quantitative data for the solubility of YF₃ in aqueous solutions, acids, and molten salts.

Solubility in Water

This compound is generally considered insoluble in water.[1][2][3][4] The solubility product constant (Ksp) provides a quantitative measure of its low solubility in aqueous media.

Table 1: Solubility Product (Ksp) of this compound in Water

| Temperature (°C) | Log Ksp | Ksp | Reference |

| 25 | -20.06 | 8.71 x 10⁻²¹ | [5] |

| 100 | -20.8 ± 0.50 | 1.58 x 10⁻²¹ (approx.) | [6] |

| 150 | -21.5 ± 0.46 | 3.16 x 10⁻²² (approx.) | [6] |

| 200 | -22.4 ± 0.56 | 3.98 x 10⁻²³ (approx.) | [6] |

| 250 | -24.3 ± 0.12 | 5.01 x 10⁻²⁵ (approx.) | [6] |

Solubility in Acidic Solutions

The solubility of this compound can be significantly influenced by the pH of the solution. While it is reported to be insoluble in hydrochloric, nitric, and sulfuric acids, it shows solubility in perchloric acid.[7] The solubility in nitric acid is noted to be proportional to the hydrogen ion concentration.[8]

Table 2: Solubility of this compound in Acidic Solutions at 298 K (25 °C)

| Acid | Concentration (mol/L) | Solubility of YF₃ (mol/L) | Reference |

| Perchloric Acid (HClO₄) | 1.57 | 0.0016 | [9] |

| 2.59 | 0.0048 | [9] | |

| 3.63 | 0.011 | [9] | |

| 4.68 | 0.022 | [9] | |

| Nitric Acid (HNO₃) | 1.5 | 0.0007 | [9] |

| 3.1 | 0.0028 | [9] | |

| 6.0 | 0.009 | [9] | |

| 8.2 | 0.012 | [9] | |

| 11.2 | 0.011 | [9] |

A study on various rare earth fluorides in 16 mol/L nitric acid at 190 °C using microwave digestion found saturated concentrations in the range of 2.5 to 3.9 g/L, which is significantly higher than values reported at lower temperatures.[10]

Solubility in Organic Solvents

There is a lack of specific quantitative data on the solubility of this compound in common organic solvents such as ethanol, methanol, and acetone (B3395972) in the reviewed literature. General observations suggest that it is insoluble in these types of solvents.

Solubility in Molten Salts

This compound is a component in some molten salt systems, particularly those investigated for applications in nuclear reactors and high-temperature electrochemistry. The solubility of rare earth fluorides, including by extension this compound, has been studied in various fluoride-based molten salts.

Table 3: Qualitative and Semi-Quantitative Solubility of Rare Earth Fluorides in Molten Salts

| Molten Salt System | Temperature Range (°C) | Observations on Rare Earth Fluoride Solubility | Reference |

| LiF-BeF₂-ZrF₄ | 550 - 700 | The solubility of CeF₃ is in the range of 1-3 mol%. | [11] |

| NaF-ZrF₄ | ~600 | The solubility of various rare earth fluorides has been measured. | [12] |

| LiF-BeF₂ | 500 - 700 | PuF₃ solubility is between 0.1 and 1.0 mol%. The solubility of other rare earth fluorides is also suppressed compared to pure LiF. | [11] |

Experimental Protocols

This section outlines detailed methodologies for determining the solubility of this compound. These protocols are synthesized from established methods for inorganic and sparingly soluble salts.

Determination of Solubility in Aqueous and Acidic Solutions (Isothermal Saturation Method)

This method is suitable for determining the solubility of YF₃ in water and various acidic solutions at a constant temperature.

Materials and Equipment:

-

This compound powder (high purity)

-

Solvent (deionized water or acid solution of known concentration)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a suitable analytical instrument for yttrium concentration determination

-

pH meter

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a series of sealed, inert containers (e.g., Teflon or polypropylene) containing a known volume of the chosen solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Place the containers in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined through preliminary kinetic studies.

-

Phase Separation: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe. To ensure the complete removal of any suspended solid particles, pass the solution through a syringe filter.

-

Analysis: Dilute the filtered saturated solution gravimetrically with an appropriate solvent (e.g., dilute nitric acid for ICP-OES analysis). Determine the concentration of yttrium in the diluted solution using a calibrated ICP-OES or another sensitive analytical technique.

-

Calculation: From the measured concentration of yttrium in the saturated solution, calculate the molar solubility of this compound. If working with acidic solutions, measure the final pH of the saturated solution.

Determination of Solubility in Organic Solvents (Gravimetric Method)

For determining the solubility in organic solvents where YF₃ is expected to have very low solubility, a gravimetric method can be employed.

Materials and Equipment:

-

This compound powder (high purity)

-

Organic solvent of interest (e.g., ethanol, methanol, acetone)

-

Sealed containers

-

Shaker or magnetic stirrer

-

Filtration apparatus (e.g., vacuum filtration with a fine porosity filter paper)

-

Analytical balance

-

Oven

Procedure:

-

Saturation: Prepare a saturated solution by adding an excess of this compound to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period to reach equilibrium.

-

Filtration: Carefully filter a known volume of the saturated solution to remove all undissolved solid.

-

Evaporation: Transfer the filtered solution to a pre-weighed, dry container (e.g., a beaker or evaporating dish). Carefully evaporate the solvent in a fume hood or under reduced pressure. A gentle stream of an inert gas can aid the process.

-

Drying and Weighing: Once the solvent has completely evaporated, dry the container with the solid residue in an oven at a suitable temperature to remove any residual solvent. Cool the container in a desiccator and weigh it on an analytical balance.

-

Calculation: The difference in weight before and after evaporation gives the mass of dissolved this compound. Calculate the solubility in terms of grams per 100 mL or other appropriate units.

Visualization of Solubility Relationships

The following diagram illustrates the general solubility behavior of this compound in different types of solvents.

Caption: General solubility trends of this compound in different solvent classes.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform detailed experimental solubility studies under the precise conditions of interest. The provided protocols offer a starting point for such investigations.

References

- 1. Yttrium(III) fluoride - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 13709-49-4 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound - ESPI Metals [espimetals.com]

- 5. 13709-49-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chivine-us.com [chivine-us.com]

- 8. Solubility of rare earth fluorides in nitric acid solutions of aluminium (Journal Article) | ETDEWEB [osti.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. media.superevent.com [media.superevent.com]

- 12. osti.gov [osti.gov]

Unveiling the Structural Versatility of Yttrium Fluoride: A Technical Guide to its Phase Diagram and Transitions

For Immediate Release

This technical guide provides a comprehensive overview of the phase diagram and structural transitions of yttrium fluoride (B91410) (YF₃), a material of significant interest in various scientific and industrial fields, including optics, ceramics, and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the polymorphic behavior of YF₃ under varying temperature and pressure conditions.

Introduction to Yttrium Fluoride Polymorphism

This compound is a non-hygroscopic, water-insoluble solid that is known to exist in two primary crystalline forms under different thermodynamic conditions: a low-temperature, ambient-pressure orthorhombic phase (β-YF₃ type) and a high-temperature or high-pressure hexagonal phase. The transition between these phases is a critical aspect of its material properties and performance in various applications. Understanding the precise conditions of these transitions is paramount for controlling its synthesis and application.

Phase Transitions and Thermodynamic Data

The phase behavior of this compound is characterized by distinct transitions as a function of temperature and pressure. At ambient pressure, YF₃ undergoes a reversible transformation from its orthorhombic structure to a hexagonal structure upon heating. Further heating leads to its melting. Under high pressure at room temperature, the orthorhombic phase also transitions to the hexagonal phase.

Temperature-Induced Phase Transitions

Differential Scanning Calorimetry (DSC) has been instrumental in determining the key transition temperatures of this compound at atmospheric pressure. The key thermal events are summarized in the table below.

| Transition | Temperature (°C) | Temperature (K) |

| Orthorhombic to Hexagonal | 1065.45 | 1338.6 |

| Melting Point | 1130.95 | 1403.1 |

Table 1: Atmospheric pressure phase transition temperatures of this compound. Data sourced from studies on the YF₃-GdF₃ binary system.[1][2]

Pressure-Induced Phase Transition

At room temperature, the application of high pressure induces a structural transformation in this compound from the orthorhombic to the hexagonal phase. This reversible transition has been observed for a range of rare-earth fluorides, including YF₃.

| Transition | Pressure Range (GPa) |

| Orthorhombic to Hexagonal | 5.5 - 20.6 |

Table 2: Pressure range for the orthorhombic to hexagonal phase transition in rare-earth fluorides (including YF₃) at room temperature.[3][4][5]

Visualizing the Phase Transitions of this compound

The relationship between the different phases of this compound as a function of temperature and pressure can be visualized in the following phase diagram.

Experimental Protocols

The determination of the this compound phase diagram and its transitions relies on a suite of sophisticated experimental techniques. These methodologies are crucial for both fundamental research and quality control in industrial applications.

Synthesis of this compound Phases

The targeted synthesis of specific YF₃ polymorphs is the foundational step for their characterization.

-

Hydrothermal Synthesis of Orthorhombic YF₃ : This method involves the reaction of an yttrium salt (e.g., yttrium nitrate) with a fluoride source (e.g., ammonium (B1175870) fluoride) in an aqueous solution within a sealed autoclave. The reaction is typically carried out at elevated temperatures (e.g., 180-200 °C) for a specific duration (e.g., 12-24 hours). The resulting product is then washed and dried to obtain the orthorhombic phase of YF₃.[6][7][8]

-

Solvothermal Synthesis of Hexagonal YF₃ : Similar to the hydrothermal method, solvothermal synthesis utilizes an organic solvent instead of water. By carefully selecting the solvent (e.g., ethylene (B1197577) glycol), reaction temperature, and precursors, it is possible to favor the formation of the hexagonal phase of YF₃.[9][10][11]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a key technique for determining the temperatures and enthalpies of phase transitions.

-

Methodology : A small, precisely weighed sample of YF₃ is placed in a crucible, with an empty reference crucible also present in the DSC cell. The sample and reference are subjected to a controlled temperature program (heating and cooling at a constant rate). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.[1][2][12]

High-Pressure Studies: X-ray Diffraction (XRD) with a Diamond Anvil Cell (DAC)

To investigate phase transitions under extreme pressures, high-pressure X-ray diffraction is employed.

-

Methodology : A microscopic sample of YF₃ is loaded into a small hole in a gasket, which is then placed between the tips of two diamond anvils. A pressure-transmitting medium (e.g., a silicone oil or a gas like argon) is often included to ensure hydrostatic pressure. The pressure is gradually increased by mechanically compressing the diamonds. Synchrotron X-ray radiation is directed through the diamonds and the sample. The diffracted X-rays are collected on a detector, providing a diffraction pattern that reveals the crystal structure of the material at that specific pressure. The pressure is typically measured in situ using a pressure calibrant, such as the fluorescence of a ruby chip included in the sample chamber.[3][4][13][14][15][16][17]

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound's phase transitions.

Conclusion

The polymorphic nature of this compound, with its distinct orthorhombic and hexagonal phases, presents both challenges and opportunities for material scientists and drug development professionals. A thorough understanding of its phase diagram and the experimental protocols to probe these transitions is essential for harnessing its full potential. This guide provides a foundational overview to aid in the design of experiments and the interpretation of results related to this versatile material.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Item - Orthorhombic-to-Hexagonal Phase Transition of REF3 (RE = Sm to Lu and Y) under High Pressure - figshare - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydrothermal synthesis of Fe3 O4-ZnO nanocomposites for removing fluoride from water [ppam.semnan.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Two-Step Solvothermal Process for Nanoarchitectonics of Metastable Hexagonal WO3 Nanoplates | MDPI [mdpi.com]

- 12. linseis.com [linseis.com]

- 13. High Pressure [fkf.mpg.de]

- 14. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]

- 15. esrf.fr [esrf.fr]

- 16. excillum.com [excillum.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Band Structure of Yttrium Fluoride (YF₃)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Yttrium fluoride (B91410) (YF₃) is a notable wide-band-gap insulating material with significant applications in optics, photonics, and as a host matrix for phosphors. A thorough understanding of its electronic band structure is critical for optimizing its performance in existing applications and exploring new functionalities. This technical guide provides a comprehensive overview of the electronic properties of YF₃, synthesizing data from both ab initio theoretical calculations and experimental spectroscopic studies. It details the methodologies employed in these investigations, presents key quantitative data in a comparative format, and uses workflow diagrams to illustrate the research processes involved.

Introduction to Yttrium Fluoride (YF₃)

This compound is an inorganic compound recognized for its excellent optical transparency from the ultraviolet to the infrared range, low phonon energy, and high chemical stability. These properties make it a superior material for applications such as laser host materials, optical filters, and anti-reflection coatings.

Crystal Structure: YF₃ primarily crystallizes in two polymorphs:

-

Orthorhombic (β-YF₃): This is the stable phase under ambient conditions, belonging to the space group Pnma (No. 62). Its structure consists of distorted tricapped trigonal prisms where each yttrium atom is coordinated by nine fluorine atoms.[1][2]

-

Cubic: A cubic phase with the space group Pm-3m has also been reported, particularly in preparations involving precipitation with sodium ions.[3][4]

The electronic band structure is intrinsically linked to the crystal lattice; therefore, specifying the polymorph is crucial when reporting and comparing electronic properties. The majority of recent computational and experimental work focuses on the stable orthorhombic phase.

Theoretical Electronic Band Structure

First-principles calculations, predominantly based on Density Functional Theory (DFT), are the primary tools for investigating the theoretical electronic structure of YF₃.[5][6] These studies consistently characterize YF₃ as a large-band-gap insulator.

The fundamental electronic characteristics are:

-

Valence Band (VB): The top of the valence band is overwhelmingly composed of the F 2p electronic states.

-

Conduction Band (CB): The bottom of the conduction band is primarily formed by the unoccupied Y 4d and Y 5s orbitals.

The electronic transition across the band gap is therefore characterized as a charge transfer from F 2p to Y 4d/5s states. The nature of the band gap (direct or indirect) and its magnitude are highly dependent on the crystal structure and the computational method employed. For the stable orthorhombic phase, an indirect band gap is typically calculated, whereas a direct gap at the Γ point is predicted for the cubic phase.

Experimental Determination of Electronic Structure

Experimental validation of the theoretical electronic structure is primarily achieved through spectroscopic techniques.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to directly probe the density of states of the valence band.[7] By analyzing the kinetic energy of photoemitted electrons, an experimental valence band spectrum can be constructed, revealing its width and the energy of the valence band maximum (VBM) relative to the Fermi level.[8]

-

Optical Spectroscopy: Techniques like absorption spectroscopy and spectroscopic ellipsometry are used to determine the optical band gap. The onset of strong optical absorption corresponds to the energy required to excite an electron from the valence band to the conduction band.

Discrepancies between theoretical and experimental band gaps are common. Theoretical methods like DFT with standard approximations (LDA, GGA) are known to underestimate band gaps, while more advanced methods like GW approximation often yield results in better agreement with experimental values.

Data Summary and Comparison

The quantitative electronic properties of YF₃ reported in the literature are summarized below. The variation in values highlights the sensitivity of the electronic structure to both the physical crystal phase and the theoretical method used for its calculation.

| Parameter | Value (eV) | Method/Functional | Crystal Structure | Reference |

| Theoretical Band Gap | 5.082 | GGA-PBE | Cubic (Direct, Γ-Γ) | |

| 5.62 | DFT (Materials Project) | Cubic | [3] | |

| ~7-8 | PBE | Orthorhombic | ||

| 7.53 | LDA | Orthorhombic | ||

| 7.68 | DFT | Orthorhombic (Indirect) | ||

| 11.0 | HSE06 | Orthorhombic | ||

| 12.02 | GW Approximation | Orthorhombic | ||

| Experimental Band Gap | 10.53 | Optical Measurement | Orthorhombic (Indirect) | |

| Valence Band Width | 3.8 | LDA | Orthorhombic | |

| 3.5 (FWHM) | XPS | Orthorhombic |

Methodologies and Protocols

Detailed and reproducible methodologies are essential for scientific rigor. The following sections outline standardized protocols for the computational and experimental determination of YF₃'s electronic structure.

Ab initio calculations provide a theoretical framework for understanding the electronic band structure from fundamental physical constants.[6] The workflow for a typical DFT calculation is illustrated below.

Protocol Details:

-

Structure Definition: Begin with the experimental crystal structure of YF₃ (e.g., orthorhombic, space group Pnma). Perform a full relaxation of atomic positions and lattice constants until forces on the atoms are minimized (< 0.01 eV/Å).[9]

-

Software and Pseudopotentials: Utilize a plane-wave DFT code such as VASP or Quantum Espresso.[10] Employ projector augmented-wave (PAW) or norm-conserving pseudopotentials to describe the interaction between core and valence electrons.

-

Exchange-Correlation Functional: Select an appropriate functional. The Perdew–Burke–Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) is a common starting point.[9] For more accurate band gap prediction, a hybrid functional like HSE06 is recommended.[11]

-

Self-Consistent Field (SCF) Calculation: Compute the ground-state electronic density on a Monkhorst-Pack k-point grid. Ensure convergence with respect to the plane-wave cutoff energy (typically > 500 eV) and k-point density. The energy convergence criterion should be tight (e.g., 10⁻⁶ eV).[10]

-

Band Structure Calculation: Using the converged charge density from the SCF step, perform a non-self-consistent calculation along a high-symmetry path in the Brillouin zone (e.g., Γ-X-S-Y-Γ for the Pnma space group).

-

Density of States (DOS) Calculation: To analyze the contribution of different orbitals (e.g., F 2p, Y 4d), perform a DOS calculation on a much denser k-point grid using the converged charge density.

XPS measures the kinetic energy of electrons ejected from a material's surface upon irradiation with X-rays, providing direct insight into elemental composition, chemical states, and the electronic valence band structure.[12][13]

Protocol Details:

-

System & Environment: All measurements must be conducted under ultra-high vacuum (UHV) conditions (<10⁻⁹ Torr) to prevent surface contamination.[12]

-

Sample Preparation: YF₃ samples (e.g., thin films or pressed powders) are mounted on a sample holder using conductive tape. For insulating samples like YF₃, a low-energy electron flood gun is used concurrently during analysis to neutralize surface charging.[14]

-

Surface Cleaning (Optional): To remove adventitious carbon and other surface contaminants, the sample surface can be lightly sputtered with low-energy Ar⁺ ions. This step must be performed cautiously to avoid altering the surface stoichiometry.

-

X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used for excitation.[13]

-

Analysis:

-

Survey Scan: An initial wide-range scan (e.g., 0-1200 eV binding energy) is performed to identify all elements present on the surface.

-

Valence Band Scan: A high-resolution scan is conducted over the low binding energy range (e.g., -5 to 20 eV). A long acquisition time is often necessary to achieve a good signal-to-noise ratio in the valence region.

-

-

Data Processing:

-

Energy Calibration: The binding energy scale is calibrated using the adventitious C 1s peak at 284.8 eV or by referencing the Au 4f₇/₂ peak of a clean gold foil.[14]

-

Valence Band Maximum (VBM) Determination: The VBM is determined by the linear extrapolation of the leading edge of the valence band spectrum to the baseline.[15] This value represents the energy difference between the top of the valence band and the Fermi level.

-

Conclusion

The electronic band structure of this compound is characteristic of a wide-band-gap insulator, with a valence band dominated by F 2p states and a conduction band by Y 4d/5s states. While there is a general consensus on these qualitative features, the precise quantitative value of the band gap remains a subject of investigation, with significant variation between different theoretical approximations and experimental measurements. Advanced computational methods like GW and hybrid DFT provide band gap values that are closer to experimental observations than standard LDA or GGA calculations. Continued research combining high-resolution experimental techniques with these advanced theoretical models will be crucial for a definitive understanding of YF₃'s electronic properties, enabling further innovation in its diverse applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Yttrium(III) fluoride - Wikipedia [en.wikipedia.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Band Structure Calculation Methods in Semiconductors [iue.tuwien.ac.at]

- 6. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]

- 7. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. First Principle Surface Analysis of YF3 and Isostructural HoF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arxiv.org [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]

- 13. X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique [phi.com]

- 14. X-Ray Photoelectron Spectroscopy Technique – UPRM Department of Chemical Engineering [uprm.edu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Yttrium Fluoride (YF₃)

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the fundamental chemical properties of yttrium fluoride (B91410), with a focus on its chemical formula and molar mass. It includes a detailed experimental protocol for its synthesis and a logical workflow for its characterization.

Core Chemical Properties

Yttrium(III) fluoride, also known as yttrium trifluoride, is an inorganic compound with the chemical formula YF₃.[1][2] It presents as a white, crystalline powder and is notable for its insolubility in water.[2][3] The compound is a key material in various applications, including the production of yttrium metal, optical coatings, and as a component in fluoride-based solid electrolytes.[3]

Quantitative Data Summary

The essential quantitative data for yttrium fluoride is summarized in the table below for quick reference.

| Parameter | Value |

| IUPAC Name | Yttrium(III) fluoride |

| Synonyms | Yttrium trifluoride, trifluoroyttrium |

| Chemical Formula | YF₃ |

| Molar Mass | 145.90 g/mol [1][2][4] |

| Density | 4.01 g/cm³[2][4] |

| Melting Point | 1,387 °C[2] |

| Boiling Point | 2,230 °C[2] |

| CAS Number | 13709-49-4[1][2][4] |

Experimental Protocol: Synthesis of this compound (YF₃)

This section details a standard laboratory procedure for the synthesis of this compound from yttrium oxide via reaction with hydrofluoric acid.[2]

Objective: To synthesize high-purity this compound (YF₃) powder.

Materials:

-

Yttrium Oxide (Y₂O₃, 99.99% purity)

-

Hydrofluoric Acid (HF, 48% aqueous solution)

-

Deionized Water (H₂O)

-

Platinum or Teflon beaker

-

Magnetic stirrer and stir bar

-

Fume hood

-

Centrifuge

-

Drying oven or vacuum furnace

Procedure:

-

Preparation: In a fume hood, carefully weigh 10.0 g of Y₂O₃ powder and place it into a 250 mL Teflon beaker.

-

Dissolution: Add 50 mL of deionized water to the beaker to create a slurry. Place the beaker on a magnetic stirrer.

-

Reaction: While stirring continuously, slowly add 30 mL of 48% hydrofluoric acid to the Y₂O₃ slurry. The addition should be dropwise to control the exothermic reaction. The reaction is: Y₂O₃ + 6HF → 2YF₃↓ + 3H₂O.

-

Precipitation: Continue stirring the mixture at room temperature for 4 hours to ensure the reaction goes to completion. A white precipitate of YF₃ will form.

-

Separation: Transfer the mixture to centrifuge tubes. Centrifuge at 3000 rpm for 10 minutes to separate the YF₃ precipitate from the supernatant.

-

Washing: Decant the supernatant. Resuspend the precipitate in 100 mL of deionized water and centrifuge again. Repeat this washing step three times to remove any unreacted acid and soluble impurities.

-

Drying: After the final wash, decant the supernatant and transfer the wet YF₃ powder to a clean dish. Dry the product in an oven at 120 °C for 12 hours or in a vacuum furnace to obtain the final, anhydrous YF₃ powder.

-

Characterization: The final product should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Energy-Dispersive X-ray Spectroscopy (EDS) to verify elemental composition.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process for this compound.

References

An In-depth Technical Guide to the Natural Occurrence and Mineral Forms of Yttrium Fluoride

For Researchers, Scientists, and Drug Development Professionals

Yttrium, a rare earth element, is a critical component in various advanced materials and technologies.[1] Its unique chemical and physical properties make its compounds, particularly yttrium fluoride (B91410) (YF₃), of significant interest.[2][3] This technical guide provides a comprehensive overview of the natural occurrence and mineral forms of yttrium fluoride, offering valuable insights for professionals in research, materials science, and drug development.

Natural Occurrence of Yttrium

Yttrium is not found as a free element in nature; instead, it is typically found combined with lanthanides in rare earth minerals.[4] The Earth's crust contains approximately 31 parts per million (ppm) of yttrium.[4] It is commercially extracted from minerals such as monazite (B576339) and bastnäsite, which contain about 3% and 0.2% yttrium, respectively.[5] Yttrium can also be found in certain uranium ores and has even been identified in lunar rock samples.[4][5] Geochemically, yttrium's behavior is similar to that of the heavy rare earth elements, and it can be mobilized in hydrothermal systems, particularly in the presence of fluoride ions.[6][7]

Mineral Forms of this compound

This compound exists in several mineral forms, often as a component of more complex fluoride minerals. The primary mineral forms are detailed below.

2.1 Yttrofluorite: A Yttrium-Rich Variety of Fluorite

Yttrofluorite is a rare variety of fluorite where yttrium cations (Y³⁺) substitute for calcium cations (Ca²⁺) in the crystal lattice.[8] While it was once considered a distinct mineral species, the International Mineralogical Association (IMA) discredited it in 2006, reclassifying it as a yttrium-enriched variety of fluorite.[8]

It typically forms in hydrothermal veins and pegmatites.[9][10] The presence of yttrium is a result of the interaction of mineral-rich fluids with the surrounding rocks under high-temperature and high-pressure conditions deep within the Earth's crust.[9] Notable occurrences of yttrofluorite have been reported in Norway, Sweden, Germany, and the USA (Colorado).[9][11]

2.2 Gagarinite-(Y): A Complex Sodium-Calcium-Yttrium Fluoride

Gagarinite-(Y) is a distinct mineral with the chemical formula NaCaYF₆.[12][13] It is found in alkaline rocks, specifically in Na-metasomatized alkalic granites and quartz-syenites.[13][14] This mineral often occurs as disseminations, segregations, and in veins and miarolitic cavities.[14]

Gagarinite-(Y) is associated with other rare earth element-bearing minerals such as riebeckite, pyrochlore, zircon, and bastnäsite.[14] The type locality for Gagarinite-(Y) is the Verkhnee Espe Massif in Kazakhstan.[12] It has also been found in Russia and Norway.[14][15]

2.3 Other Yttrium-Bearing Fluoride Minerals

While less common, other minerals also contain yttrium as an essential component in a fluoride structure. These include:

-

Waimirite-(Y): This mineral is a natural occurrence of YF₃.[16]

-

Tveitite-(Y): A complex fluoride with the formula (Y,Na)₆Ca₆Ca₆F₄₂.[16]

-

Fluocerite-(La) and Fluocerite-(Ce): These are rare-earth fluorides with the general formula (Ce,La)F₃.[17][18] While yttrium is not the dominant cation, it can be present as a substitute.

The following diagram illustrates the relationship between these key this compound-bearing minerals and their geological context.

Geological formation pathways for this compound minerals.

Quantitative Data of this compound Minerals

The following tables summarize the key quantitative data for the primary this compound-bearing minerals.

Table 1: Chemical Composition of this compound Minerals

| Mineral | Chemical Formula | Ideal Elemental Composition (by weight %) |

| Yttrofluorite | (Ca,Y)F₂[9] | Variable. Example: Ca: 28.50%, Y: 27.10%, F: 44.40%[11] |

| Gagarinite-(Y) | NaCaYF₆[12] | Na: 7.91%, Ca: 13.79%, Y: 30.59%, F: 29.41%, Cl: 18.30% (can contain Cl)[13] |

| Waimirite-(Y) | YF₃[16] | Y: 60.9%, F: 39.1% |

| Tveitite-(Y) | (Y,Na)₆Ca₆Ca₆F₄₂[16] | Composition is complex and variable. |

| Fluocerite-(Ce) | (Ce,La)F₃[17] | Ce: 71.085%, F: 28.915% (Yttrium may substitute)[19] |

Table 2: Physical and Crystallographic Properties of this compound Minerals

| Property | Yttrofluorite | Gagarinite-(Y) | Fluocerite-(Ce) |

| Crystal System | Cubic[9] | Hexagonal[12] | Trigonal[19] |

| Hardness (Mohs) | 4-5[9] | 4.5[14] | 4.5-5[19] |

| Specific Gravity | 3.1-3.25[9] | 4.11–4.29[14] | 5.93 - 6.14[19] |

| Luster | Vitreous[11] | Vitreous to dull[14] | Vitreous, Resinous, Pearly[19] |

| Color | Yellow to yellow-brown, brown, yellow-green, purple, violet[9][11] | Pinkish, rosy, yellow, yellowish-white, creamy, colorless[14] | Light yellow, darkening to yellow- and red-brown[19] |

| Cleavage | Poorer than fluorite[11] | Distinct, prismatic[14] | Distinct[19] |

Experimental Protocols

4.1 Protocol for Mineral Identification and Characterization

A general workflow for the analysis of a potential this compound-bearing mineral sample would involve the following steps:

-

Visual Inspection and Physical Property Testing:

-

Examine the sample for color, luster, and crystal habit.

-

Determine hardness using a Mohs hardness kit.

-

Measure specific gravity using a pycnometer or hydrostatic weighing.

-

-

X-ray Diffraction (XRD):

-

Grind a small portion of the sample to a fine powder.

-

Mount the powder on a sample holder.

-

Perform powder XRD analysis to determine the crystal structure and identify the mineral phase by comparing the resulting diffraction pattern to a database (e.g., the ICDD PDF database).

-

-

Elemental Analysis:

-

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Typically coupled with a Scanning Electron Microscope (SEM), this provides a semi-quantitative elemental composition of the sample.

-

Wavelength-Dispersive X-ray Spectroscopy (WDS): Provides more accurate quantitative elemental analysis than EDS.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): After dissolving the sample in a suitable acid mixture, ICP-MS can be used for highly sensitive trace element analysis.

-

The following diagram illustrates a typical experimental workflow for mineral analysis.

Experimental workflow for this compound mineral analysis.

4.2 Synthetic Protocol for this compound Nanoparticles via Sonochemistry

This protocol, adapted from a method for synthesizing YF₃ nanoparticles, demonstrates a potential aqueous route for producing this compound.[20][21]

-

Preparation of Precursor Solution:

-

Prepare an aqueous solution of yttrium (III) acetate (B1210297) tetrahydrate [Y(Ac)₃·(H₂O)₄].

-

Prepare an acidic solution of hydrofluoric acid (HF) to serve as the fluorine source.

-

-

Sonochemical Reaction:

-

Combine the yttrium acetate solution and the HF solution in a reaction vessel.

-

Subject the solution to ultrasonic irradiation for a specified time (e.g., 1 hour) and power modulation (e.g., 60%).[20]

-

-

Nanoparticle Recovery and Characterization:

-

The resulting nanocrystalline YF₃ particles will precipitate out of the solution.

-

Collect the precipitate by centrifugation.

-

Wash the collected nanoparticles with deionized water and ethanol (B145695) to remove any unreacted precursors.

-

Dry the nanoparticles under vacuum.

-

Characterize the synthesized nanoparticles using SEM for morphology, EDS for elemental composition, and XRD for crystallinity.[20]

-

4.3 Synthetic Protocol for Monocrystalline this compound Nanoparticles via Microemulsion

This protocol describes the synthesis of monocrystalline YF₃ nanoparticles using a reverse microemulsion method.[22][23]

-

Preparation of Microemulsion:

-

Create a microemulsion by mixing an aqueous solution of 0.04 M yttrium chloride (YCl₃) (e.g., 0.5 mL) with a surfactant such as Igepal CO-520 (e.g., 2 g) in a nonpolar solvent like cyclohexane (B81311) (e.g., 15 mL).[22]

-

Mix the solution with a magnetic stirrer, followed by sonication for approximately 20 minutes in an ultrasonic bath.[22]

-

-

Addition of Fluoride Source:

-

While vigorously stirring the microemulsion at ambient conditions, add an aqueous solution of 0.04 M ammonium (B1175870) bifluoride (NH₄HF₂) (e.g., 0.5 mL) directly to the microemulsion.[22]

-

-

Nanocrystal Formation and Characterization:

-

A suspension of YF₃ nanocrystals will form.[22]

-

The particle size can be controlled by adjusting the surfactant concentration.[22]

-

Characterize the resulting nanocrystals using Transmission Electron Microscopy (TEM) for size and shape analysis and electron diffraction for determining crystallinity.[22]

-

Relevance to Drug Development

The study of this compound minerals and their synthetic analogues is pertinent to drug development for several reasons:

-

Nanoparticle Applications: this compound nanoparticles are being investigated for various biomedical applications, including as bio-imaging probes and for their antimicrobial and antibiofilm properties.[2][20][21] Understanding their natural forms and formation can inform the synthesis of biocompatible and effective nanoparticles.

-

Toxicity and Biocompatibility: Research into the natural occurrence of yttrium and fluoride can provide insights into their environmental prevalence and potential for human exposure. This is crucial for assessing the long-term safety and toxicity of yttrium-based therapeutic agents.

-

Novel Material Development: The unique crystal structures of this compound minerals could inspire the design of novel materials for drug delivery systems or as components of medical devices.[3] The low solubility of YF₃ could be advantageous for creating materials with extended protective or therapeutic effects.[21]

References

- 1. mbmg.mtech.edu [mbmg.mtech.edu]

- 2. nanorh.com [nanorh.com]

- 3. americanelements.com [americanelements.com]

- 4. Yttrium - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

- 6. weppi.gtk.fi [weppi.gtk.fi]

- 7. researchgate.net [researchgate.net]

- 8. mindat.org [mindat.org]

- 9. auroragems.com [auroragems.com]

- 10. mindat.org [mindat.org]

- 11. Yttrofluorite - National Gem Lab [nationalgemlab.in]

- 12. mindat.org [mindat.org]

- 13. Gagarinite-(Y) Mineral Data [webmineral.com]

- 14. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 15. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 16. Yttrium(III) fluoride - Wikipedia [en.wikipedia.org]

- 17. Fluocerite - Wikipedia [en.wikipedia.org]

- 18. mindat.org [mindat.org]

- 19. mindat.org [mindat.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Antibacterial and antibiofilm properties of this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nathan.instras.com [nathan.instras.com]

- 23. pubs.acs.org [pubs.acs.org]